molecular formula C9H12F2N2O B1489189 3-(3-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 2097989-71-2

3-(3-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1489189
CAS No.: 2097989-71-2
M. Wt: 202.2 g/mol
InChI Key: IUPWVDXYBITSDF-UHFFFAOYSA-N
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Description

3-(3-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a difluoromethyl group and a cyano group attached to a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves the following steps:

  • Formation of Piperidine Derivative: The piperidine ring is first synthesized or obtained from commercially available sources.

  • Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a reaction involving reagents such as difluoromethylating agents.

  • Ketone Formation: The ketone group is formed by oxidizing the corresponding alcohol or amine precursor.

  • Nitrile Introduction: The cyano group is introduced through a reaction with cyanide sources.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction of the cyano group to form amines or other reduced derivatives.

  • Substitution: Replacement of the difluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Derivatives with different functional groups replacing the difluoromethyl group.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of difluoromethyl groups in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(3-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)pyridine: A related compound with a pyridine ring instead of piperidine.

  • 3-(Difluoromethyl)benzene: A simpler aromatic compound with a difluoromethyl group.

  • 3-(Difluoromethyl)pyrazole: Another heterocyclic compound with a difluoromethyl group.

Uniqueness: 3-(3-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile stands out due to its specific structural features, which confer unique chemical and biological properties compared to its similar counterparts

Properties

IUPAC Name

3-[3-(difluoromethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O/c10-9(11)7-2-1-5-13(6-7)8(14)3-4-12/h7,9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPWVDXYBITSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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